molecular formula C14H19N3 B13150324 2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine

2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine

Cat. No.: B13150324
M. Wt: 229.32 g/mol
InChI Key: HDFMTMKGSKNKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-3-yl)-2-pyrrolidin-1-ylethanamine is a tryptamine derivative featuring an indole core substituted at the 3-position with an ethanamine backbone. The ethanamine moiety is further modified with a pyrrolidin-1-yl group at the central carbon, distinguishing it from simpler tryptamine analogs. This structural motif is significant due to the pharmacological relevance of indole derivatives in targeting neurotransmitter receptors (e.g., serotonin receptors) and enzyme systems .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C14H19N3/c15-9-14(17-7-3-4-8-17)12-10-16-13-6-2-1-5-11(12)13/h1-2,5-6,10,14,16H,3-4,7-9,15H2

InChI Key

HDFMTMKGSKNKOH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CN)C2=CNC3=CC=CC=C32

Origin of Product

United States

Biological Activity

2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine, often referred to as compound 2, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This compound is notable for its ability to inhibit RNA polymerase I (Pol I) transcription, leading to nucleolar stress and subsequent cellular effects. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of Pol I transcription. This inhibition results in:

  • Nucleolar Stress : The compound induces a relocalization of nucleolar proteins, such as nucleolin (NCL), to the nucleoplasm.
  • Degradation of RPA194 : The large catalytic subunit of Pol I is degraded, which serves as a marker for the activity of the compound.

These actions are significant as they contribute to the cytotoxic effects observed in various cancer cell lines.

Structure-Activity Relationships (SAR)

The SAR studies conducted on compound 2 have revealed critical insights into its biological activity. The presence of specific functional groups and their positions on the indole and pyrrolidine moieties significantly influence the compound's potency. For instance:

  • Potency Range : The IC50 values for RPA194 degradation range from 50 to 70 nM, indicating high potency at low concentrations.
  • Physicochemical Properties : Variations in logD values (ranging from -0.15 to 3.7) correlate with changes in permeability and potency, suggesting that both hydrophilicity and lipophilicity play roles in its biological activity.

In Vitro Studies

In vitro studies using U2OS osteosarcoma cells demonstrated that treatment with compound 2 led to significant changes in nucleolar protein localization and RPA194 levels. A representative study showed that at a concentration of 0.5 μM, several derivatives exhibited marked efficacy in inducing nucleolar stress and degradation of RPA194 .

Pharmacokinetics

Pharmacokinetic (PK) studies indicated that compound 2 has a favorable profile with an exposure half-life of approximately 2.5 hours after an intraperitoneal dose of 25 mg/kg. In vitro assessments revealed an in vitro half-life of about 57 minutes, highlighting its stability and potential for therapeutic applications .

Data Tables

PropertyValue
IC50 for RPA194 Degradation50–70 nM
LogD Range-0.15 to 3.7
Half-life (in vivo)2.5 hours
Half-life (in vitro)57 minutes

Comparison with Similar Compounds

The following analysis compares 2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine with structurally related indole- and tryptamine-based derivatives, emphasizing substituent variations, molecular properties, and reported biological activities.

Structural and Molecular Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Pyrrolidin-1-yl C14H19N3 253.34 Indole + ethanamine + pyrrolidine
2-(1H-Indol-3-yl)-2-thien-2-ylethanamine Thiophen-2-yl C14H14N2S 242.34 Indole + ethanamine + thiophene
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine 2-Chlorophenyl C16H15ClN2 270.76 Indole + ethanamine + chlorophenyl
5-[(1-Pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine Pyrrolidinylsulfonylmethyl C15H21N3O2S 307.41 Indole + ethanamine + sulfonamide-pyrrolidine
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Adamantane + oxoacetamide C20H22N2O2 322.40 Indole + oxoacetamide + adamantane

Key Observations :

  • Pyrrolidine vs.
  • Sulfonamide and Adamantane Modifications : Compounds like 5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine () and adamantane-containing derivatives () exhibit tailored pharmacokinetic profiles due to bulky or polar substituents, which could modulate receptor binding or metabolic stability.

Key Observations :

  • Antioxidant vs. Antitumor Focus : Indole-3-acetamides () prioritize metabolic enzyme inhibition, while adamantane-indole hybrids () and tryptamine derivatives () target oncogenic pathways. The target compound’s pyrrolidine group may favor serotonin receptor interactions, akin to 2-(1H-indol-3-yl)-2-thien-2-ylethanamine (), but this requires validation.
  • Synthetic Accessibility : The target compound’s structure aligns with derivatives synthesized via efficient catalytic methods (e.g., p-TSA-catalyzed indole functionalization in ), suggesting feasible scale-up for biological testing.
Physicochemical Properties
Property This compound 2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine 2-(1H-Indol-3-yl)-2-thien-2-ylethanamine
LogP (Predicted) ~2.1 ~3.0 ~2.5
Hydrogen Bond Donors 2 (NH2, indole NH) 2 (NH2, indole NH) 2 (NH2, indole NH)
Aromatic Rings 2 (indole) 2 (indole, chlorophenyl) 2 (indole, thiophene)

Key Observations :

  • Pyrrolidine Contribution : The target compound’s pyrrolidine may balance solubility and bioavailability, as seen in pyrrolidine-containing CNS-targeting drugs .

Preparation Methods

Procedure:

  • Starting Material: L-tryptophan or tryptamine derivatives.
  • Reaction Conditions: Condensation with suitable aldehydes (e.g., 4-oxobutanoate derivatives) under acidic, often catalytic, conditions (e.g., TFA in DCM).
  • Outcome: Formation of tetrahydro-β-carbolines with stereocontrol over the C1 center, often yielding diastereomeric mixtures favoring the biologically active isomer.

Research Outcomes:

  • The reaction typically proceeds under kinetic control, favoring specific diastereomers, with yields often exceeding 60% when optimized.
  • Enantioselective variants employ chiral acids or auxiliaries to enhance stereoselectivity, achieving enantiomeric excesses (ee) up to 90%.

Data Table:

Parameter Typical Value Reference
Starting Material L-tryptophan or tryptamine ,
Reagents Aldehydes (e.g., 4-oxobutanoate) ,
Catalyst Acidic (TFA, p-TSA) ,
Yield 50-70% ,
Stereoselectivity Diastereomeric ratio >4:1 ,

Asymmetric Synthesis via Chiral Auxiliaries and Catalysts

To achieve stereochemical purity at the C1 position, asymmetric transfer hydrogenation (ATH) and chiral auxiliaries are employed.

Chiral Auxiliary Approach:

  • Method: Tryptamine derivatives are temporarily modified with chiral auxiliaries (e.g., (R)- or (S)-phenylglycine derivatives).
  • Outcome: Stereoselective cyclization yields enantioenriched tetrahydro-β-carbolines with high diastereomeric excess (>95%).

ATH with Chiral Catalysts:

  • Method: Catalytic hydrogenation using chiral catalysts such as Ru-BINAP or Rh-DIPAMP complexes.
  • Reaction: The indole precursor with a suitable double bond or functional group is hydrogenated stereoselectively.
  • Outcome: Enantiomeric excesses often exceed 90%, with yields around 70-80%.

Research Data:

Method Catalyst Enantiomeric Excess Yield Reference
Chiral auxiliary (S)-phenylglycine derivatives >95% 60-75% ,
ATH Ru-BINAP >90% 70-80% ,

Asymmetric Addition Reactions

This method involves the nucleophilic addition of a pyrrolidine precursor to an indole-3-carboxaldehyde or related intermediates under chiral catalysis.

Procedure:

  • Starting Material: Indole-3-carboxaldehyde derivatives.
  • Reaction Conditions: Catalysis with chiral Lewis acids or organocatalysts.
  • Outcome: Formation of the C–C bond at the 3-position of indole with stereocontrol, leading to the pyrrolidine ring.

Research Outcomes:

  • Achieved stereoselectivity with diastereomeric ratios up to 10:1.
  • Yields vary from 55% to 85% depending on the catalyst and substrate.

Enzymatic Catalysis

Biocatalytic methods offer high stereoselectivity and environmentally benign conditions.

Procedure:

  • Enzymes: Transaminases or reductases specific for amine or aldehyde transformations.
  • Reaction: Enzymatic amination of indole derivatives or reduction of imine intermediates.
  • Outcome: Enantiomerically pure products (>99% ee).

Research Outcomes:

  • Demonstrated high stereoselectivity with yields around 60-80%.
  • Suitable for late-stage functionalization and scalable synthesis.

Summary of Key Synthetic Pathways

Method Advantages Limitations Typical Yield Stereoselectivity Reference
Pictet–Spengler Widely applicable, straightforward Stereoselectivity depends on conditions 50-70% Moderate to high ,
Chiral auxiliaries High stereocontrol Additional steps for auxiliary attachment/removal 60-95% >95% ,
ATH with chiral catalysts High enantioselectivity Catalyst cost 70-80% >90% ,
Asymmetric addition Good stereoselectivity Substrate scope limited 55-85% Up to 10:1 dr
Enzymatic High stereoselectivity, green Enzyme availability 60-80% >99% ee

Q & A

Q. What are the common synthetic routes for 2-(1H-indol-3-yl)-2-pyrrolidin-1-ylethanamine?

The compound can be synthesized via acid-catalyzed condensation reactions, leveraging indole and pyrrolidine precursors. For instance, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of indole-pyrrolidine derivatives under mild conditions, achieving yields >75% by optimizing solvent polarity and reaction time (e.g., THF at 60°C for 12 hours) . Alternative routes include multicomponent reactions using substituted indoles and cyclic amines, with purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How is the structural characterization of this compound performed?

Spectroscopic techniques such as 1H^1H-NMR and 13C^{13}C-NMR are standard for verifying the indole-pyrrolidine scaffold. X-ray crystallography (e.g., single-crystal analysis) resolves stereochemical ambiguities, as demonstrated in studies of analogous indole derivatives . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like NH (indole) and tertiary amine stretches.

Q. What are the recommended safety and storage protocols for this compound?

Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and eye protection. Avoid inhalation/contact with skin; in case of exposure, rinse thoroughly and consult medical guidance .

Q. What in vitro assays are suitable for initial biological activity screening?

Antimicrobial activity can be assessed via broth microdilution (MIC determination against Gram-positive/negative bacteria) . For receptor interaction studies, competitive binding assays (e.g., fluorescence polarization) using human formyl-peptide receptors (FPR2) are effective, as validated for structurally related indole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic variation of catalysts (e.g., p-TSA vs. Lewis acids), solvents (polar aprotic vs. ethereal), and temperature (40–80°C) is critical. Design of Experiments (DoE) approaches, such as response surface methodology, identify optimal parameters. For example, p-TSA (10 mol%) in DMF at 70°C increased yield by 22% compared to traditional methods .

Q. How should contradictory data on biological activity be resolved?

Orthogonal assays and standardized protocols mitigate variability. For instance, discrepancies in antimicrobial efficacy can be addressed by repeating assays under CLSI guidelines and cross-validating with molecular docking to confirm target engagement (e.g., binding to bacterial DNA gyrase) .

Q. What computational methods predict this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. For example, enantiomer-specific binding to FPR2 was elucidated using induced-fit docking, highlighting the importance of chiral centers in receptor activation .

Q. How can structure-activity relationship (SAR) studies enhance target selectivity?

Modify substituents on the indole ring (e.g., halogenation at C5) and pyrrolidine N-alkylation to probe selectivity. In silico SAR tools (e.g., CoMFA, CoMSIA) guide rational design, as demonstrated in optimizing α-aminophosphonate derivatives for antitumor activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.